N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a piperidine scaffold modified with a dimethylsulfamoyl group.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-19(2)25(22,23)20-9-7-12(8-10-20)11-17-15(21)16-18-13-5-3-4-6-14(13)24-16/h3-6,12H,7-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKMQCMWWLNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
It’s known that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.
Biochemical Pathways
It’s known that piperidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally considered when designing drugs.
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects. The presence of a piperidine ring substituted with a dimethylsulfamoyl group enhances its biological properties, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.6 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₅O₄S |
| Molecular Weight | 419.6 g/mol |
| CAS Number | 2034294-41-0 |
Anticancer Effects
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazoles have been shown to inhibit key signaling pathways involved in cancer progression, such as the NFκB pathway and cyclin-dependent kinases (CDKs) .
In a study involving various thiazole derivatives, certain compounds demonstrated IC50 values below 2 µg/mL against cancer cell lines, indicating potent cytotoxic effects . The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole ring significantly enhance the anticancer activity by increasing hydrophobic interactions with target proteins .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar thiazole derivatives have been reported to modulate inflammatory pathways effectively. For example, compounds with thiazole rings have shown inhibition of pro-inflammatory cytokines and reduced activation of NFκB, which plays a crucial role in inflammation .
Acetylcholinesterase Inhibition
There is emerging evidence that this compound may possess acetylcholinesterase inhibitory properties. Acetylcholinesterase inhibitors are significant in treating neurodegenerative diseases like Alzheimer's disease. Studies have indicated that related sulfamide compounds exhibit notable acetylcholinesterase inhibitory activity, suggesting a similar potential for this compound .
Case Study 1: Antitumor Activity
A recent study synthesized several thiazole-based compounds, including derivatives of this compound. These compounds were tested against various cancer cell lines, with one derivative showing an IC50 value of 1.61 µg/mL against A431 cells, outperforming standard treatments like doxorubicin .
Case Study 2: Anti-inflammatory Mechanism
In another research effort, the anti-inflammatory effects of thiazole derivatives were evaluated in vivo using animal models of inflammation. The results indicated that these compounds significantly reduced edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety fused with a piperidine ring, which is substituted with a dimethylsulfamoyl group. This unique structure enhances its biological activity and interaction with various cellular targets. The synthesis typically involves multi-step organic reactions that can be tailored to modify the compound for improved efficacy or selectivity in biological systems.
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit notable antimicrobial properties. N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has shown promise against various bacterial strains, including multidrug-resistant pathogens. For example, studies have demonstrated that thiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study : A recent investigation assessed the antibacterial efficacy of several thiazole derivatives against resistant strains. The compound demonstrated significant activity against MRSA with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has been shown to induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, targeting critical signaling pathways associated with tumor growth .
Case Study : In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM.
Therapeutic Applications
The structural characteristics of this compound make it a candidate for therapeutic applications in treating inflammatory diseases and cancers. Its ability to modulate key signaling pathways involved in inflammation and tumorigenesis positions it as a valuable compound in drug development.
Comparative Analysis with Related Compounds
To further understand the potential of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | Contains benzimidazole and thiazole rings | NFκB inhibitor |
| N-(3-(6-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide | Benzimidazole core with phenyl substitutions | Anticancer properties |
| N-Cyclopentyl-N-(5-piperazin-1-ylpyridin-2-yl)pyrido[4,5]pyrrolo[1,2-d]pyrimidin-2-amines | Complex multi-ring structure | Potential kinase inhibitors |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and chemical profile of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, we compare it with structurally analogous compounds reported in recent literature.
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Activity :
- The dimethylsulfamoyl group in the target compound likely improves solubility compared to unmodified piperidine analogs (e.g., N-(2-chloro-6-methylphenyl)-2-...thiazole-5-carboxamide, LogP ~3.0) . This modification aligns with trends in medicinal chemistry, where sulfonamide derivatives are prioritized for enhanced pharmacokinetics .
- In contrast, pyridine-thiazole hybrids (e.g., 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide) exhibit higher potency (IC₅₀ ≤1 µM) but lower solubility, suggesting a trade-off between lipophilicity and target engagement .
Biological Target Specificity :
- While the target compound’s exact mechanism remains uncharacterized, its benzothiazole core is structurally similar to kinase inhibitors (e.g., dasatinib analogs) that interact with ATP-binding pockets .
- Piperidine-containing analogs, such as those in , often target bacterial enzymes (e.g., DNA gyrase), but the dimethylsulfamoyl group may shift selectivity toward eukaryotic systems .
Synthetic Accessibility :
- The synthesis of the target compound involves coupling benzo[d]thiazole-2-carboxylic acid with a dimethylsulfamoyl-piperidine intermediate, a method analogous to protocols for 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives . However, the dimethylsulfamoyl group requires additional sulfamoylation steps, increasing synthetic complexity compared to simpler carboxamides .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide and related analogs?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzothiazole core via oxidative cyclization of o-aminothiophenol derivatives with aldehydes or ketones .
- Step 2 : Coupling of the benzothiazole carboxylic acid with the piperidine sulfamoyl intermediate. This is achieved using activation agents (e.g., HATU, EDC) in solvents like DMF or dichloromethane .
- Step 3 : Sulfonylation of the piperidine nitrogen using dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine) .
Characterization relies on ¹H/¹³C NMR , HPLC (purity >95%), and mass spectrometry for structural validation .
Q. How is the structural identity of this compound confirmed in academic research?
Key analytical techniques include:
- NMR Spectroscopy : Aromatic protons (δ 7.5–8.5 ppm) confirm the benzothiazole moiety, while piperidine and sulfamoyl groups are identified via aliphatic protons (δ 2.5–4.0 ppm) and S=O stretches (~1350 cm⁻¹ in IR) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 431 for analogs) align with theoretical values .
- X-ray Crystallography (if applicable): Resolves bond lengths and angles in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for low-yielding steps in the synthesis of this compound?
Low yields (e.g., 6–39% in similar analogs ) are addressed by:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
- Catalyst Screening : Copper(I) iodide or palladium catalysts improve cross-coupling reactions .
- Purification Strategies : Preparative HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) removes byproducts .
Q. How should conflicting spectral data (e.g., NMR vs. HPLC purity) be resolved during characterization?
- Impurity Analysis : Use LC-MS to identify co-eluting impurities not detected by NMR .
- Decoupling Experiments : 2D NMR (COSY, HSQC) clarifies overlapping signals in complex mixtures .
- Elemental Analysis : Validates empirical formulas when mass spec data is ambiguous .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Core Modifications : Replace the benzothiazole with other heterocycles (e.g., imidazole, oxazole) to assess binding affinity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the benzothiazole ring to modulate electronic properties .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate structural changes with inhibitory potency .
Q. How can researchers address solubility challenges in biological assays for this hydrophobic compound?
- Formulation Adjustments : Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) transiently to enhance aqueous solubility .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Docking Refinement : Re-evaluate ligand-protein interactions using molecular dynamics simulations to account for flexibility .
- Counter-Screening : Validate hits against off-target proteins to rule out false positives .
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA : Compare variance across replicates to ensure reproducibility .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in for analogous compounds.
- Analytical Workflows : Follow guidelines in for NMR and crystallography.
- Biological Testing : Adopt kinase/protease inhibition assays from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
